N-(piperidin-3-yl)benzamide N-(piperidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 55306-69-9
VCID: VC8416812
InChI: InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)
SMILES: C1CC(CNC1)NC(=O)C2=CC=CC=C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N-(piperidin-3-yl)benzamide

CAS No.: 55306-69-9

Cat. No.: VC8416812

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N-(piperidin-3-yl)benzamide - 55306-69-9

Specification

CAS No. 55306-69-9
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name N-piperidin-3-ylbenzamide
Standard InChI InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)
Standard InChI Key ZFLKDMGBVZHBAC-UHFFFAOYSA-N
SMILES C1CC(CNC1)NC(=O)C2=CC=CC=C2
Canonical SMILES C1CC(CNC1)NC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

N-(Piperidin-3-yl)benzamide consists of a benzamide core linked to a piperidin-3-yl group. The piperidine ring adopts a chair conformation, with the benzamide substituent occupying an equatorial position to minimize steric strain. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₂H₁₆N₂O
Molecular weight204.27 g/mol
IUPAC nameN-(piperidin-3-yl)benzamide
Canonical SMILESC1CC(CNC(=O)C2=CC=CC=C2)CN1

The compound’s planar benzamide group facilitates π-π stacking interactions with aromatic residues in biological targets, while the piperidine nitrogen may participate in hydrogen bonding or protonation-dependent binding .

Synthetic Methodologies

While no direct synthesis of N-(piperidin-3-yl)benzamide is documented in the provided sources, analogous benzamide derivatives are synthesized via coupling reactions. A generalized approach involves:

Amine Preparation

Piperidin-3-amine is synthesized through catalytic hydrogenation of pyridine derivatives or reductive amination of ketopiperidines. For example, source describes hydrogenation using ruthenium nanocatalysts to yield piperidine intermediates.

Benzamide Formation

Benzoyl chloride reacts with piperidin-3-amine under basic conditions (e.g., triethylamine) to form the amide bond. Source highlights similar couplings using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Representative Reaction:

Benzoyl chloride+Piperidin-3-amineEt3NEDCIN-(Piperidin-3-yl)benzamide\text{Benzoyl chloride} + \text{Piperidin-3-amine} \xrightarrow[\text{Et}_3\text{N}]{\text{EDCI}} \text{N-(Piperidin-3-yl)benzamide}

Purification typically involves column chromatography or recrystallization, yielding products with >95% purity.

Applications in Drug Development

Lead Optimization

The piperidine-benzamide scaffold is amenable to structural modifications. For example:

  • Aryl substitutions: Introducing electron-withdrawing groups (e.g., Cl, F) enhances target affinity .

  • Side chain elongation: Adding methoxypropyl or pyrimidinyl groups improves pharmacokinetic properties .

Targeted Therapies

Molecular docking studies of analogous compounds reveal strong interactions with Akt1’s PH domain (binding energy: −9.2 kcal/mol) . Such findings guide the design of N-(piperidin-3-yl)benzamide derivatives for personalized cancer treatments.

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